molecular formula C12H11NO4S B1333473 (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid CAS No. 60788-02-5

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

Cat. No. B1333473
CAS RN: 60788-02-5
M. Wt: 265.29 g/mol
InChI Key: YTNPLWOAHMUJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H13NO4S .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidin Derivatives : The compound has been used in the synthesis of various pyrrolidin derivatives, such as (1H-pyrrol-2-ylsulfanyl)alkanoic acids, which were created by reactions involving 1-benzyl-1H-pyrrole and other related compounds (Rudyakova, Mirskova, & Levkovskaya, 2008).

  • Crystallography and Molecular Structure Analysis : Studies on compounds like 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which are structurally related, have been conducted to understand their crystal structures and hydrogen bonding, contributing to knowledge in molecular design and crystallography (Prayzner, Ojadi, Golen, & Williard, 1996).

Pharmaceutical Research

  • Anticonvulsant and Antinociceptive Activity : Research has shown that amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid exhibit significant anticonvulsant and antinociceptive properties in animal models, indicating potential pharmaceutical applications (Rapacz et al., 2016).

  • Bioconjugate Chemistry : Studies have been conducted on thiol-reactive heterobifunctional reagents, including derivatives of pyrrolidin-3-ylsulfanyl-acetic acid, for applications in the coupling of peptides to liposomes, which is relevant in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

  • Cyclic γ-Aminobutyric Acid Analogues : The compound has been utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, indicating its relevance in neuroscience and pharmacology (Petz, Allmendinger, Mayer, & Wanner, 2019).

Molecular Properties and Quantum Chemistry

  • DFT and Quantum Chemical Investigation : The compound's related derivatives have been studied using DFT and quantum chemical calculations to understand their molecular properties, which is essential for drug design and molecular engineering (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Safety And Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNPLWOAHMUJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369740
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

CAS RN

60788-02-5
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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